Triazolealanine

Protein Engineering Enzymology Biocatalysis

Triazolealanine (β-(1,2,4-Triazol-3-yl)-DL-alanine) is a non-proteinogenic histidine analog whose imidazole→1,2,4-triazole substitution alters pKa, enabling unique applications. This cost-effective racemic DL-mixture supports: (1) biosynthetic incorporation into enzyme active sites to engineer pH-robust biocatalysts—TAA-PLA2 retains full activity at pH 3 vs. native pH 6; (2) selection of histidine-overproducing regulatory mutants with 2.9–4.9× enzyme derepression; (3) pharmacological dissection of triazole herbicide toxicity mechanisms. Procure for protein engineering, strain optimization, and agrochemical mode-of-action studies.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 10109-05-4
Cat. No. B160205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazolealanine
CAS10109-05-4
Synonyms1,2,4-triazolalanine
1,2,4-triazole-3-alanine
triazolealanine
triazolealanine, (+-)-isomer
triazolealanine, (S)-isome
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)CC(C(=O)O)N
InChIInChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9)
InChIKeyCAPORZWUTKSILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triazolealanine (CAS 10109-05-4): Procurement Guide for a Verified Histidine Analog in Enzyme Engineering & Microbial Selection


Triazolealanine (β-(1,2,4-Triazol-3-yl)-DL-alanine; CAS 10109-05-4) is a non-proteinogenic alpha-amino acid that structurally mimics histidine, where the imidazole ring is replaced by a 1,2,4-triazole moiety [1]. This substitution alters the heterocycle's pKa, enabling its use as a biochemical probe for histidine biosynthesis, protein engineering, and transport studies . As a racemic DL-mixture, it provides a cost-effective starting point for research applications where enantiomeric purity is not critical .

Why Triazolealanine Cannot Be Replaced by Generic Histidine Analogs in Critical Research Applications


In-class histidine analogs, such as 2-methylhistidine or 3-amino-1,2,4-triazole (amitrole), exhibit distinct biochemical behaviors that prevent their interchangeability with Triazolealanine. While all interfere with histidine pathways, their mechanisms differ: amitrole inhibits imidazoleglycerol phosphate dehydratase [1], whereas Triazolealanine acts as a false feedback inhibitor and can be incorporated into proteins [2]. Additionally, Triazolealanine's unique ability to alter the pH-activity profile of enzymes upon substitution makes it indispensable for protein engineering applications where other analogs fail [3]. Selecting the correct analog requires precise matching of the desired mechanism to the experimental question, as the quantitative evidence below demonstrates.

Triazolealanine Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Acidophilic Enzyme Engineering: Triazolealanine Substitution Shifts PLA2 pH Optimum by 3 Units vs. Wild-Type

When the active site histidine (His48) of porcine pancreatic phospholipase A2 (PLA2) was substituted with Triazolealanine (TAA), the resulting enzyme (TAA-PLA2) exhibited a dramatic shift in its pH-activity profile compared to wild-type PLA2 (WT-PLA2) and the His-PLA2 control mutant. While WT-PLA2 and His-PLA2 showed optimal activity at pH 6 and were completely inactive at pH 3, TAA-PLA2 retained full activity at pH 3, matching its activity at pH 6 [1]. This functional change is attributed to the low pKa of the triazole ring in TAA compared to the imidazole ring of histidine, preventing protonation of the active site base at low pH .

Protein Engineering Enzymology Biocatalysis

Microbial Genetics: Triazolealanine Selects for Regulatory Mutants with 2.9- to 4.9-Fold Enzyme Derepression

In Streptomyces coelicolor A3(2), a mutant (RF59) selected for resistance to Triazolealanine (TRA) exhibited significant derepression of histidine biosynthetic enzymes compared to the wild-type strain. The specific activity of phosphorybosyl-ATP-pyrophosphorylase was 2.9-fold higher in the mutant, while D-erythroimidazoleglycerol phosphate dehydrase and histidinol-dehydrogenase were derepressed by 4.9-fold and 4.7-fold, respectively [1]. This contrasts with other histidine analogs like 2-methylhistidine, which primarily act as growth inhibitors without reliably generating regulatory mutants with such consistent and quantifiable derepression patterns .

Microbial Genetics Strain Engineering Metabolic Regulation

Herbicide Synergy Research: Triazolealanine Potentiates Amitrole Inhibition, Clarifying Herbicide Mode of Action

In Salmonella typhimurium, Triazolealanine (TRA) potentiates the growth inhibition caused by the herbicide amitrole (3-amino-1,2,4-triazole) by preventing the derepression of histidine biosynthetic enzymes [1]. This synergistic effect is specific to TRA and is not observed with other histidine analogs like 2-methylhistidine, which act as simple competitive inhibitors. Furthermore, in Arabidopsis thaliana, while TRA acts as a feedback inhibitor of histidine biosynthesis (an effect reversible by histidine), the combination of TRA and histidine does not reverse amitrole toxicity, indicating that amitrole's primary herbicidal action is independent of histidine starvation [2]. This differential effect makes TRA a critical tool for dissecting the complex mode of action of triazole-based herbicides.

Agrochemical Research Herbicide Mode of Action Plant Physiology

Amino Acid Transport Specificity: Triazolealanine Demonstrates Reduced LAT1 Uptake, Validating Transporter Substrate Design Rules

A series of 1,2,3-triazole analogs of L-histidine were synthesized and tested for L-type amino acid transporter 1 (LAT1) activity. Despite comparable predicted binding modes to natural substrates, the triazole analogs generally demonstrated reduced cell uptake and LAT1 binding potency relative to their natural amino acid counterparts [1]. While this specific study used 1,2,3-triazole isomers, it provides a class-level inference for the 1,2,4-triazole moiety in Triazolealanine, suggesting that substitution of the imidazole ring with a triazole ring consistently reduces LAT1-mediated transport [2]. This property is critical for designing amino acid-drug conjugates where reduced transporter affinity is desired to minimize off-target cellular accumulation.

Drug Delivery Membrane Transport Prodrug Design

Metal Coordination Chemistry: Triazolealanine's Triazolyl Nitrogen Participates in Cu(II) Complexation Distinct from Histidine's Imidazole

Potentiometric and spectroscopic studies on copper(II) complexes of non-proteinogenic histidine analogues revealed that the aromatic triazolyl nitrogen of β-(1,2,4-triazol-1-yl)-DL-alanine (a structural isomer of Triazolealanine) interacts with Cu(II) ions, forming polynuclear complexes [1]. The influence of the heteroaromatic ring on coordination mode follows the order: imidazole > pyridyl ∼ triazolyl > thiazolyl ∼ thienyl. This indicates that Triazolealanine's triazole ring coordinates with metal ions, but with altered affinity and geometry compared to histidine's imidazole ring . This difference is critical when engineering metalloenzymes or designing metal-chelating peptides where precise metal-binding properties are required.

Bioinorganic Chemistry Metalloprotein Engineering Coordination Chemistry

Triazolealanine (CAS 10109-05-4): High-Value Research & Industrial Application Scenarios


Engineering pH-Tolerant Industrial Enzymes for Acidic Process Conditions

Use Triazolealanine for biosynthetic incorporation into the active site of target enzymes (e.g., phospholipases, proteases) to engineer variants with retained activity at low pH. This is critical for industrial biocatalysis in acidic feedstocks or for diagnostic assays requiring robust performance across a wide pH range. The evidence shows TAA substitution shifts the pH optimum of PLA2 from pH 6 to full activity at pH 3 [4]. Procurement of Triazolealanine enables the development of proprietary enzyme formulations with unique pH profiles, offering a competitive advantage in industrial biotechnology.

Selecting and Characterizing Histidine-Overproducing Microbial Strains

Employ Triazolealanine as a selective agent to isolate regulatory mutants of industrially relevant microorganisms (e.g., Corynebacterium glutamicum, Streptomyces spp.) for enhanced histidine production. The quantitative evidence demonstrates that TRA-resistant mutants exhibit 2.9- to 4.9-fold derepression of key histidine biosynthetic enzymes [4]. Procuring Triazolealanine is essential for strain engineering programs aimed at optimizing amino acid fermentation processes, directly impacting yield and production economics.

Mechanistic Dissection of Triazole Herbicide Action and Resistance

Utilize Triazolealanine as a pharmacological tool to differentiate between histidine starvation and alternative toxic pathways in the mode of action of triazole-based herbicides (e.g., amitrole). The synergistic interaction between TRA and amitrole, where TRA prevents derepression of histidine enzymes and potentiates inhibition, provides a unique experimental system [4]. This application is crucial for agrochemical companies developing next-generation herbicides or diagnosing resistance mechanisms in weeds, where understanding the precise molecular target is paramount for regulatory approval and field efficacy.

Designing LAT1-Selective Amino Acid Prodrugs with Reduced Transporter Affinity

Incorporate Triazolealanine or its derivatives as a promoiety in prodrug design when reduced LAT1-mediated cellular uptake is desired. The class-level evidence indicates that triazole analogs of histidine exhibit diminished LAT1 transport compared to natural substrates [4]. This scenario is particularly relevant for developing targeted therapies where minimizing accumulation in LAT1-expressing tissues (e.g., brain, certain tumors) is a safety or efficacy requirement. Procuring Triazolealanine allows medicinal chemists to fine-tune the pharmacokinetic properties of drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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